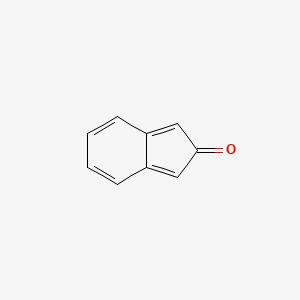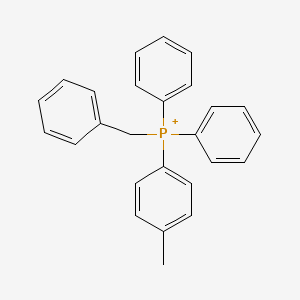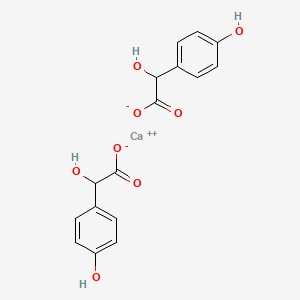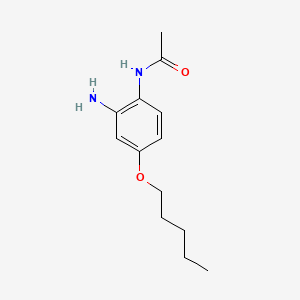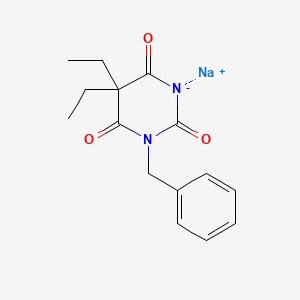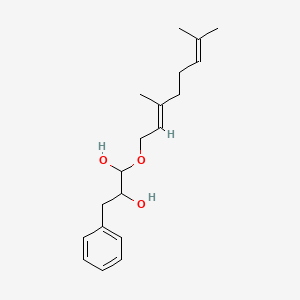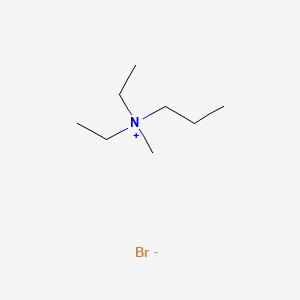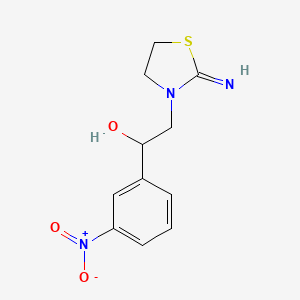
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol is a chemical compound with the molecular formula C11H12N2O3S It is a thiazolidine derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This reaction forms the thiazolidine ring and introduces the nitrophenyl and imino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process. Techniques like nano-catalysis and click chemistry may also be employed to improve yield, selectivity, and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or imines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-one: Studied for its antimicrobial and anticancer properties.
Thiazolidine-2-thione: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Uniqueness
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl group enhances its potential as an antimicrobial and anticancer agent, while the thiazolidine ring provides stability and facilitates interactions with biological targets.
Propiedades
Número CAS |
82191-15-9 |
|---|---|
Fórmula molecular |
C11H13N3O3S |
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C11H13N3O3S/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17/h1-3,6,10,12,15H,4-5,7H2 |
Clave InChI |
HUXFDEDCBFPIJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N)N1CC(C2=CC(=CC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


